Fluostatin C

Description

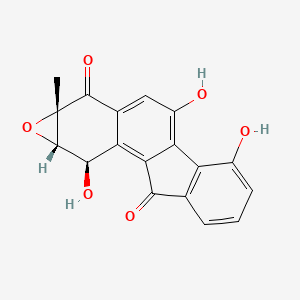

Fluostatin C (C₁₈H₁₂O₆) is a member of the fluostatin family, a group of aromatic polyketides characterized by a fluorenone chromophore. It was first isolated from Streptomyces strain Acta 1383 and identified through NMR spectroscopy, high-resolution mass spectrometry (HR-ESI-FT-ICR-MS), and X-ray crystallography . Its structure features a tricyclic fluorenone core with an epoxide group bridging C-2 and C-3, a unique feature among early fluostatins . This compound exhibits moderate antiproliferative activity against human tumor cell lines (e.g., gastric adenocarcinoma, breast carcinoma) but lacks antibacterial or antifungal properties .

Structure

3D Structure

Properties

Molecular Formula |

C18H12O6 |

|---|---|

Molecular Weight |

324.3 g/mol |

IUPAC Name |

(3R,4S,6S)-3,10,13-trihydroxy-6-methyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,17]octadeca-1,8,10,12(17),13,15-hexaene-7,18-dione |

InChI |

InChI=1S/C18H12O6/c1-18-16(23)7-5-9(20)12-10-6(3-2-4-8(10)19)14(21)13(12)11(7)15(22)17(18)24-18/h2-5,15,17,19-20,22H,1H3/t15-,17+,18-/m1/s1 |

InChI Key |

CXDDSWUAYSPFRJ-BPQIPLTHSA-N |

Isomeric SMILES |

C[C@@]12[C@@H](O1)[C@@H](C3=C4C(=C(C=C3C2=O)O)C5=C(C4=O)C=CC=C5O)O |

Canonical SMILES |

CC12C(O1)C(C3=C4C(=C(C=C3C2=O)O)C5=C(C4=O)C=CC=C5O)O |

Synonyms |

fluostatin C |

Origin of Product |

United States |

Scientific Research Applications

Antitumor Activity

Fluostatin C has demonstrated moderate activity against selected human tumor cell lines. Research indicates that it can inhibit the proliferation of cancer cells, making it a candidate for further investigation in cancer therapeutics. Notably, it has been shown to exhibit cytotoxic effects that could be harnessed in developing new anti-cancer agents.

Case Study: Antitumor Efficacy

- Study : A study published in Nature evaluated the cytotoxic effects of this compound on various human tumor cell lines.

- Findings : The results indicated significant inhibition of cell growth in certain cancer types, suggesting its potential as a lead compound for drug development .

Insights into Mechanism

- Research Findings : In vitro studies have shown that this compound can modulate the activity of specific kinases involved in cell signaling pathways, thereby influencing tumor cell behavior .

- Biochemical Pathways : The compound's ability to affect Rab GTPases suggests a novel mechanism for its anti-arrhythmic and anti-tumor properties, potentially preventing pathological remodeling associated with high kinase activity .

Antibacterial Properties

In addition to its antitumor activity, this compound has been explored for its antibacterial properties. Preliminary studies indicate that it exhibits mild antibacterial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Data on Antibacterial Activity

- Study Overview : A study assessed the antibacterial efficacy of this compound against various pathogens.

- Results : The compound showed moderate inhibition against selected bacterial strains, suggesting potential use in treating bacterial infections .

Synthesis and Structural Characterization

The synthesis of this compound and its derivatives has been an area of active research. Understanding its structural characteristics is crucial for developing analogs with enhanced biological activity.

Synthesis Insights

- Biosynthetic Pathways : Research indicates that this compound is produced via specific biosynthetic pathways involving Micromonospora rosaria and other Streptomyces species .

- Structural Studies : X-ray crystallography and NMR studies have elucidated the structure of this compound, revealing insights into its chemical properties that could inform future modifications to improve efficacy .

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The 2,3-epoxide ring in FST C undergoes both reductive and oxidative opening pathways mediated by flavin cofactors (FAD/NADH), yielding structurally distinct products:

Reductive Pathway

-

Primary products : FST C2 (C-2 hydroxylation) and FST B (2,3-vicinal diol) via a putative enol intermediate .

-

Mechanism : Reduced flavin (FADH⁻) facilitates hydride transfer, leading to solvent-derived hydron incorporation at C-3 (confirmed by 2H/13C NMR) .

-

Key evidence :

Oxidative Pathway

-

Primary products : Compounds 3 , 9 , 10 , and 11 featuring expanded seven-membered A-rings or hydroxylated derivatives .

-

Mechanism : Molecular oxygen (O2) acts as an oxidant, forming peroxylated intermediates.

-

Key evidence :

Table 1: Products of FST C Epoxide Ring Opening

| Pathway | Conditions | Major Products | Structural Features |

|---|---|---|---|

| Reductive | FAD/NADH, N2 | FST B (7), Contracted A-ring (8) | 2,3-vicinal diol; 5-membered A-ring |

| Oxidative | FAD/NADH, O2 | 3, 9–11 | 7-membered A-ring; hydroxylation at C-2 |

Non-Enzymatic Dimerization via Deacylation

FST C participates in spontaneous dimerization through quinone methide (QM) intermediates, forming C–C and C–N coupled dimers:

Mechanism

-

Deacylation : Loss of acyl groups generates para-quinone methide (p-QM) .

-

Coupling : Nucleophilic attack by FST-derived anions on p-QM yields dimers with stereochemical control .

Key Findings:

-

C–C vs. C–N Coupling :

-

Role of FlsH :

Table 2: Dimerization Outcomes With/Without FlsH

| Condition | Major Products | Coupling Type | Yield Increase vs. Control |

|---|---|---|---|

| FlsH present | FST C (4), Homodimers | C–C | 12-fold (t = 1 h) |

| FlsH absent | Heterodimers (23–25) | C–C/C–N | 3.5-fold (t = 12 h) |

Computational Insights into Regio- and Stereoselectivity

Density functional theory (DFT) calculations (M06-2X/6-311+G(d,p)) reveal the basis for preferential C1–C10' coupling in dimerization :

Key Factors:

-

Frontier Orbital Interactions :

-

π–π Stacking :

-

Stereochemical Control :

Table 3: DFT-Derived Energetics of Coupling Pathways

| Pathway | ΔG‡ (kcal/mol) | Dominant Interaction | Stereochemical Outcome |

|---|---|---|---|

| C1–C10' | 6.7 | π–π stacking | C1-(R), C10'-(S) |

| C1–C1' | 14.2 | Electrostatic | Racemic mixture |

| C10–C10' | 9.8 | Van der Waals | C10-(S), C10'-(R) |

Comparison with Similar Compounds

Comparative Data Table

Q & A

Basic Research Questions

Q. How to design reproducible experiments for isolating and purifying Fluostatin C from microbial sources?

- Methodological Answer : Use a combination of solvent extraction (e.g., ethyl acetate) and chromatographic techniques (e.g., HPLC with C18 columns). Optimize pH and temperature during fermentation to enhance yield. Include negative controls (e.g., non-inoculated media) to confirm biosynthetic origin. Document all steps in detail, including instrument calibration and solvent purity, to ensure reproducibility .

- Key Parameters :

| Parameter | Example Specification |

|---|---|

| Fermentation Time | 120–144 hours |

| Column Type | Reversed-phase C18 |

| Detection | UV-Vis at 254 nm |

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound’s structure?

- Methodological Answer : Employ tandem mass spectrometry (MS/MS) for molecular weight and fragmentation patterns, complemented by NMR (1H, 13C, 2D-COSY) for stereochemical analysis. Cross-validate results with literature data on related statins. For purity assessment, use HPLC with dual detection (UV and evaporative light scattering) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer :

Control for Variables : Standardize cell culture conditions (e.g., serum concentration, passage number) and assay protocols (e.g., incubation time, dose range).

Statistical Analysis : Apply ANOVA with post-hoc tests to compare inter-study variability. Use Cohen’s d to quantify effect size differences.

Mechanistic Follow-Up : Perform RNA-seq or proteomics to identify pathway-specific responses that may explain cell line disparities .

- Common Pitfalls :

- Ignoring batch effects in reagent lots.

- Overlooking hypoxia or pH gradients in 3D cell models.

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer :

Synthetic Modifications : Target functional groups (e.g., hydroxyl, carboxyl) via semi-synthesis or genetic engineering of biosynthetic gene clusters.

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target enzymes (e.g., HMG-CoA reductase).

Validation : Corrogate in vitro enzyme inhibition assays with in vivo models (e.g., zebrafish hypercholesterolemia studies) .

Q. How to address discrepancies in this compound’s reported stability under varying pH and temperature conditions?

- Methodological Answer :

Controlled Degradation Studies : Use accelerated stability testing (40°C/75% RH) with UPLC-MS monitoring.

Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life.

Excipient Screening : Test stabilizers (e.g., cyclodextrins) in formulation buffers .

Methodological Frameworks for Research Design

Q. How to apply the PICOT framework to preclinical studies on this compound?

- Adaptation for Chemical Research :

- Population : Specific microbial strains or enzyme targets (e.g., Streptomyces spp., HMG-CoA reductase).

- Intervention : Dose-response relationships or structural analogs.

- Comparison : Wild-type vs. mutant strains or existing statins (e.g., lovastatin).

- Outcome : IC50 values, yield optimization metrics.

- Time : Fermentation duration, enzyme inhibition kinetics .

Q. What FINER criteria ensure feasibility in this compound research proposals?

- Evaluation Checklist :

- Feasible : Access to LC-MS/NMR infrastructure and validated microbial strains.

- Interesting : Potential for novel biosynthetic pathways or therapeutic mechanisms.

- Novel : Unpublished SAR data or CRISPR-edited analogs.

- Ethical : Compliance with biosafety protocols for genetically modified organisms.

- Relevant : Alignment with NIH priorities on antimicrobial or lipid-lowering agents .

Data Interpretation and Validation

Q. How to validate this compound’s mechanism of action when genomic and proteomic data conflict?

- Methodological Answer :

Triangulation : Integrate transcriptomics, metabolomics, and phenotypic assays (e.g., growth inhibition in Staphylococcus spp.).

Knockout Studies : Use CRISPR-Cas9 to silence putative target genes and assess rescue effects.

Pathway Enrichment Analysis : Apply tools like DAVID or Metascape to identify overrepresented biological processes .

Q. What statistical methods are appropriate for small-sample studies on this compound’s ecological roles?

- Recommendations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.